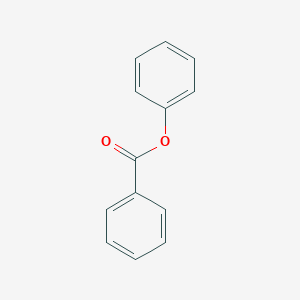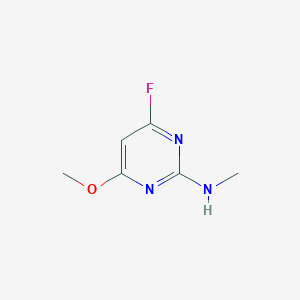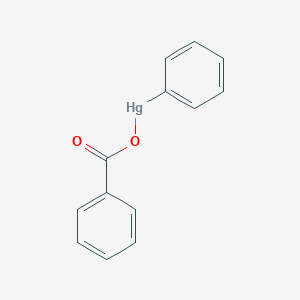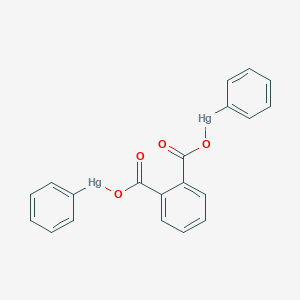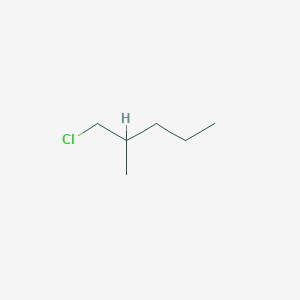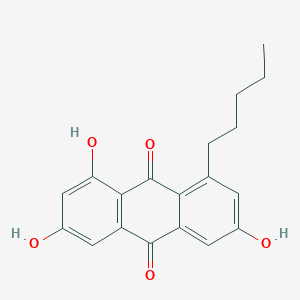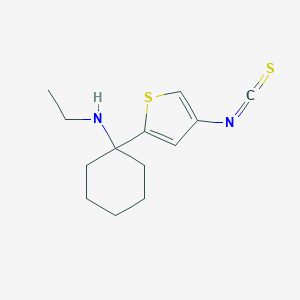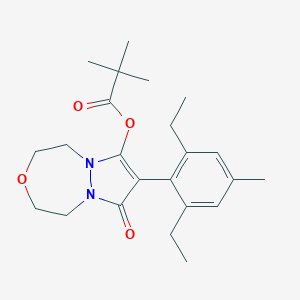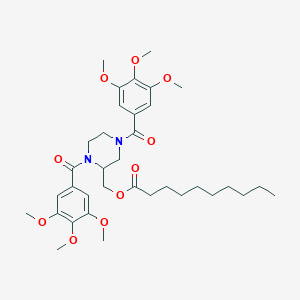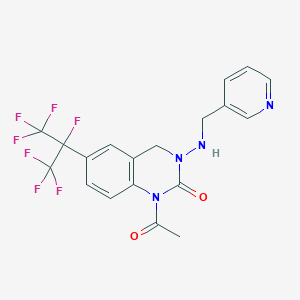
Pyrifluquinazon
Übersicht
Beschreibung
Pyrifluquinazon is a rapidly acting insecticide used for the control of sucking insect pests and the viruses they transmit . It acts via contact and ingestion and belongs to the Insecticide Resistance Action Committee (IRAC) group 9B . It is effective against most insect development stages and provides long-lasting efficacy . It is registered for use in a broad range of crops .
Synthesis Analysis
The synthesis of Pyrifluquinazon involves several complex chemical reactions . The reference analytical standards used for the study of Pyrifluquinazon included Pyrifluquinazon itself and several of its metabolites . The quantitative analysis of Pyrifluquinazon and its metabolites was performed using an Applied Biosystems/MDSSciex API 5000 LC/MS/MS system .
Molecular Structure Analysis
Pyrifluquinazon is a member of the class of quinazolines . It is substituted at positions 1, 4, and 6 by acetyl, pyridin-3-ylmethyl, and perfluoroisopropyl groups, respectively .
Chemical Reactions Analysis
Pyrifluquinazon undergoes various chemical reactions in different environments . The input parameters used to simulate Pyrifluquinazon and its degradates for both surface and ground water were provided in a study .
Physical And Chemical Properties Analysis
Pyrifluquinazon has a molecular formula of C19H15F7N4O2 and an average mass of 464.337 Da . More detailed physical and chemical properties can be found in its safety data sheet .
Wissenschaftliche Forschungsanwendungen
1. Effects on Nymphal Development of Whiteflies Pyrifluquinazon has been studied for its effects on nymphal development stages of whiteflies, particularly Bemisia tabaci. Research has focused on determining the susceptibility of various nymphal stages (crawler, first instar, and mid instar) to Pyrifluquinazon, providing insights into its potential use in managing whitefly populations .
Compatibility with Predatory Mites
Another field of research has examined the compatibility of Pyrifluquinazon with predatory mites like Amblyseius swirskii. The goal is to integrate these mites into the management program for whiteflies, assessing the insecticide’s effectiveness and its impact on beneficial predatory mites .
Impact on European Honey Bees
Pyrifluquinazon’s sublethal effects on European honey bees have also been a subject of study. As a Group 9 insecticide, it’s important to understand its impact on non-target species like honey bees, which are crucial for pollination and ecosystem health .
Safety And Hazards
Zukünftige Richtungen
Pyrifluquinazon has recently been registered for use in the United States for control of soft-bodied sucking insect pests . It has demonstrated selectivity to beneficial insects and has a favorable environmental profile, making it an excellent fit in Integrated Pest Management (IPM) programs . The registrant has petitioned the EPA to extend the exclusive use period for data supporting Pyrifluquinazon by three years .
Eigenschaften
IUPAC Name |
1-acetyl-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-(pyridin-3-ylmethylamino)-4H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F7N4O2/c1-11(31)30-15-5-4-14(17(20,18(21,22)23)19(24,25)26)7-13(15)10-29(16(30)32)28-9-12-3-2-6-27-8-12/h2-8,28H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOBBYRMXGNORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(CN(C1=O)NCC3=CN=CC=C3)C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F7N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058057 | |
| Record name | Pyrifluquinazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrifluquinazon | |
CAS RN |
337458-27-2 | |
| Record name | Pyrifluquinazon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337458272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrifluquinazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-3-(3-pyridylmethylamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4H-quinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIFLUQUINAZON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKS8BX5SNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Pyrifluquinazon?
A: Pyrifluquinazon primarily acts as a chordotonal organ modulator. It disrupts the function of chordotonal neurons, specialized sensory cells responsible for sensing mechanical stimuli like sound and gravity in insects. [] This disruption impairs mouth movements in insects like aphids, preventing them from feeding. []
Q2: How does Pyrifluquinazon interact with chordotonal neurons?
A: Pyrifluquinazon targets a heteromeric complex formed by two vanilloid transient receptor potential (TRPV) channel subunits, Nanchung (Nan) and Inactive (Iav), found specifically in chordotonal neurons. [, ] It activates this TRP channel complex, leading to an influx of Ca2+ ions into the neuron. [] This overstimulation results in rapid electrical silencing of the neuron, disrupting sensory transduction and mechanical amplification. [, ]
Q3: What are the observed effects of Pyrifluquinazon on insect behavior?
A: In whiteflies (Trialeurodes vaporariorum and Bemisia tabaci), Pyrifluquinazon causes behavioral disorders like whitefly drop, wing convulsion, and paralysis, eventually leading to death. [, ] It also shows repellent activity against these species. [, ] In fruit flies (Drosophila), it impairs negative gravitaxis (the natural tendency to move upwards against gravity) and disrupts sound-induced antennal responses. []
Q4: What is the molecular formula and weight of Pyrifluquinazon?
A: The molecular formula of Pyrifluquinazon is C19H14ClF7N4O, and its molecular weight is 482.8 g/mol. []
Q5: Is Pyrifluquinazon compatible with beneficial insects?
A: Research suggests that Pyrifluquinazon has low toxicity to some beneficial insects. Studies found that it had minimal negative effects on the survival, development, and reproduction of the predatory mites Neoseiulus californicus and Phytoseiulus persimilis. [, ] This makes it a potential candidate for integrated pest management programs.
Q6: How long do the residual effects of Pyrifluquinazon last in controlling whiteflies?
A: In a study on tomato plants, Pyrifluquinazon significantly reduced the number of adult whiteflies for 10 days after application. [] Another study showed that its residual effects on whitefly egg and nymph densities were comparable to other new insecticides like cyazypyr, flupyradifurone, and sulfoxaflor, even at 14 days after treatment. []
Q7: Does Pyrifluquinazon affect the transmission of plant viruses by whiteflies?
A: Yes, Pyrifluquinazon has been shown to reduce the transmission of Tomato chlorosis virus (ToCV) by Bemisia tabaci. In laboratory conditions, foliar application of Pyrifluquinazon significantly reduced ToCV transmission and viral load in tomato plants. []
Q8: Is there evidence of resistance development in Bemisia tabaci against Pyrifluquinazon?
A: While Pyrifluquinazon has shown promising results in controlling Bemisia tabaci, one study observed a high population of whitefly eggs and nymphs on eggplant leaves treated with other insecticides but not with Pyrifluquinazon, indicating potential resistance development to those other insecticides. [] This highlights the importance of continuous monitoring for resistance and implementing resistance management strategies.
Q9: Does Pyrifluquinazon exhibit cross-resistance with other insecticides?
A: A study on Bemisia tabaci found no cross-resistance between Pyrifluquinazon and dinotefuran or pymetrozine, despite both dinotefuran and pymetrozine also inhibiting whitefly feeding activities. [] This suggests that Pyrifluquinazon might be a valuable tool for managing insecticide resistance.
Q10: What analytical methods are used to determine Pyrifluquinazon residues in food products?
A: High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UVD) is a common method for determining Pyrifluquinazon residues in agricultural commodities like fruits, vegetables, and grains. [, ] This method involves extracting the pesticide residues from the samples, purifying them, and then quantifying them using HPLC-UVD. [, ] Another method used is gas chromatography-negative chemical ion source-mass spectrometry (GC-NCI-MS) which provides high sensitivity and accuracy in detecting Pyrifluquinazon residues, even at low levels. []
Q11: How is Pyrifluquinazon and its main metabolite analyzed in various matrices?
A: A highly sensitive and rapid method employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is utilized for the simultaneous analysis of Pyrifluquinazon and its primary metabolite, NNI-0101-1H, in fruits and vegetables. [] This method ensures accurate quantification of both compounds in complex matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)

